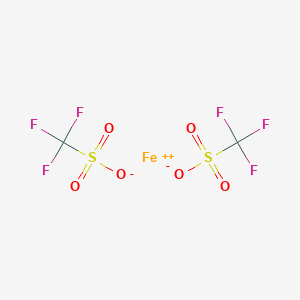Iron(II) Trifluoromethanesulfonate
CAS No.: 138035-55-9; 59163-91-6
Cat. No.: VC4972215
Molecular Formula: C2F6FeO6S2
Molecular Weight: 353.97
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 138035-55-9; 59163-91-6 |
|---|---|
| Molecular Formula | C2F6FeO6S2 |
| Molecular Weight | 353.97 |
| IUPAC Name | iron(2+);trifluoromethanesulfonate |
| Standard InChI | InChI=1S/2CHF3O3S.Fe/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 |
| Standard InChI Key | PGJLOGNVZGRMGX-UHFFFAOYSA-L |
| SMILES | C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+2] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Iron(II) trifluoromethanesulfonate is defined by the molecular formula C₂F₆FeO₆S₂, with a molar mass of 353.97 g/mol. Its IUPAC name, iron(2+) trifluoromethanesulfonate, reflects the +2 oxidation state of iron coordinated to two triflate anions (CF₃SO₃⁻). The canonical SMILES representation, C(F)(F)(F)S(=O)(=O)[O-].[Fe+2], illustrates the connectivity of the triflate ligands to the central iron atom.
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS No. | 138035-55-9; 59163-91-6 |
| Molecular Formula | C₂F₆FeO₆S₂ |
| Molecular Weight | 353.97 g/mol |
| IUPAC Name | Iron(2+) trifluoromethanesulfonate |
| InChI Key | PGJLOGNVZGRMGX-UHFFFAOYSA-L |
| Solubility | Soluble in polar aprotic solvents |
Structural and Spectroscopic Insights
X-ray diffraction (XRD) studies of the related complex [Cp*(dppe)FeOSO₂CF₃] reveal a Fe–O bond length of 2.118 Å, confirming direct coordination of the triflate oxygen to the iron center . Infrared spectroscopy further corroborates this interaction, with a characteristic S–O stretching frequency (νₛₒ) at 1305 cm⁻¹ . These structural features enhance the compound’s stability and reactivity by modulating the electron density at the iron center.
Synthesis and Industrial Production
Laboratory-Scale Preparation
A representative synthesis involves the reaction of the iron hydride complex [Cp*(dppe)FeH] with methyl triflate (CH₃OSO₂CF₃) in tetrahydrofuran (THF), yielding [Cp*(dppe)FeOSO₂CF₃] in 85% yield . This method highlights the electrophilic nature of methyl triflate, which facilitates ligand substitution at the iron center.
Reaction Scheme:
Industrial Manufacturing
Industrial production scales this methodology under inert atmospheres to prevent iron oxidation. Purification via crystallization ensures high purity, critical for catalytic applications. Challenges include maintaining the iron(II) oxidation state and optimizing ligand exchange kinetics.
Catalytic Applications in Organic Synthesis
Hydrosilylation and Hydroboration
Fe(OTf)₂ accelerates the addition of silanes and boranes to alkenes and alkynes, enabling efficient synthesis of organosilicon and organoboron compounds. For example, it catalyzes the hydrosilylation of styrene derivatives with triethylsilane, achieving >90% conversion under mild conditions. The triflate ligands enhance Lewis acidity, polarizing substrate bonds for nucleophilic attack.
Sulfur Imination Reactions
The compound mediates sulfur imination of sulfoxides, producing sulfilimines with high regioselectivity. This reactivity is exploited in pharmaceutical intermediates, where chiral sulfilimines serve as precursors to bioactive molecules.
Thermo-Electrochemical Energy Harvesting
Redox Couple in Thermo-Electrochemical Cells (TECs)
Fe(OTf)₂ participates in the iron(II/III) triflate redox couple, which converts low-grade waste heat (100–200°C) into electricity. Studies in acetonitrile demonstrate a Seebeck coefficient of 1.5 mV/K and a power density of 0.8 mW/cm², outperforming conventional ferricyanide-based systems.
Table 2: Performance Metrics in TECs
| Solvent | Seebeck Coefficient (mV/K) | Power Density (mW/cm²) |
|---|---|---|
| Acetonitrile | 1.5 | 0.8 |
| Propylene Carbonate | 1.2 | 0.6 |
Solvent Effects on Efficiency
The dielectric constant and viscosity of the solvent significantly influence ion mobility and charge transfer. Acetonitrile’s low viscosity and high polarity maximize ionic conductivity, making it the preferred medium.
Comparative Analysis with Related Iron Sulfonates
Electronic Effects of Triflate Ligands
Compared to methanesulfonate (CH₃SO₃⁻), the triflate group’s electron-withdrawing -CF₃ moiety lowers the LUMO energy of the iron center, enhancing its electrophilic character. This difference translates to higher turnover frequencies in Fe(OTf)₂-catalyzed reactions.
Recent Advances and Future Directions
Coordination Chemistry and Small-Molecule Activation
The labile nature of Fe(OTf)₂ permits the formation of reactive intermediates, such as the five-coordinate [Cp*(dppe)Fe]⁺, which binds H₂, N₂, and CO . These complexes model metalloenzyme active sites, offering insights into nitrogenase and hydrogenase mechanisms .
Sustainable Chemistry Applications
Ongoing research explores Fe(OTf)₂ in green solvent systems (e.g., ionic liquids) to reduce environmental impact. Preliminary results show retained catalytic activity in [BMIM][OTf], a recyclable ionic liquid.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume